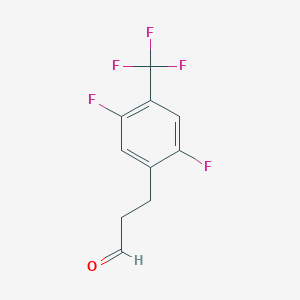
Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde )
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) is an organic compound with the molecular formula C10H7F5O It is characterized by the presence of difluoro and trifluoromethyl groups attached to a benzene ring, along with a propionaldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) typically involves the introduction of difluoro and trifluoromethyl groups onto a benzene ring, followed by the addition of a propionaldehyde group. Common synthetic routes include:
Electrophilic Aromatic Substitution:
Aldol Condensation: The propionaldehyde group can be introduced through an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by aldol condensation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The difluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies to understand the interaction of fluorinated compounds with biological systems.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) involves its interaction with molecular targets through its functional groups. The difluoro and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Benzenepropanal: Lacks the difluoro and trifluoromethyl groups.
2,5-Difluorobenzenepropanal: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzenepropanal: Lacks the difluoro groups.
Uniqueness: Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications.
特性
CAS番号 |
1036396-41-4 |
|---|---|
分子式 |
C10H7F5O |
分子量 |
238.15 g/mol |
IUPAC名 |
3-[2,5-difluoro-4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H7F5O/c11-8-5-7(10(13,14)15)9(12)4-6(8)2-1-3-16/h3-5H,1-2H2 |
InChIキー |
IFHMNZWVCWWYBR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8794602.png)

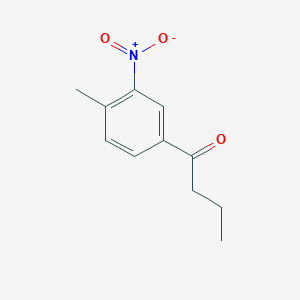

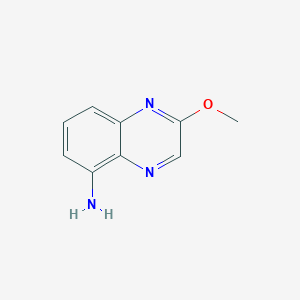

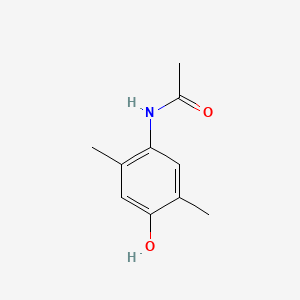
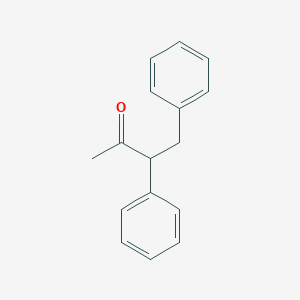



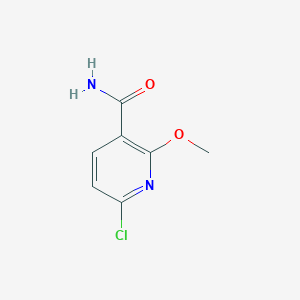
![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B8794691.png)

